

2,5-Difluoro-4-methoxybenzoic acid FT-IR spectrum analysis

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Compound of Interest

Compound Name: 2,5-Difluoro-4-methoxybenzoic acid

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An In-depth Technical Guide to the FT-IR Spectrum of **2,5-Difluoro-4-methoxybenzoic Acid**

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Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2,5-Difluoro-4-methoxybenzoic acid**. While a direct experimental spectrum is not publicly available, this document synthesizes foundational spectroscopic principles, comparative data from analogous structures, and theoretical calculations to predict and interpret the vibrational signatures of this complex molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and characterization of novel aromatic compounds. We will delve into the characteristic vibrational modes of the benzoic acid framework and elucidate the spectral shifts induced by the concerted electronic effects of the difluoro and methoxy substituents.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the identification of functional groups and the elucidation of molecular structures. The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. These vibrations occur at specific frequencies corresponding to the

energy of the vibrational transitions. An FT-IR spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm^{-1}), serves as a unique molecular "fingerprint."

For a molecule such as **2,5-Difluoro-4-methoxybenzoic acid**, FT-IR spectroscopy provides critical information regarding:

- The carboxylic acid functional group and its hydrogen bonding state.
- The substitution pattern on the aromatic ring.
- The presence and influence of the methoxy and fluoro substituents.

This guide will systematically deconstruct the anticipated FT-IR spectrum of the title compound, grounded in established spectroscopic correlations and an understanding of substituent effects.

Molecular Structure and Predicted Vibrational Modes

The structure of **2,5-Difluoro-4-methoxybenzoic acid** combines a benzoic acid core with three key substituents on the aromatic ring: two fluorine atoms and one methoxy group. The interplay of their electronic properties—the strong electron-withdrawing inductive effect of fluorine and the electron-donating resonance effect of the methoxy group—creates a unique electronic environment that influences the vibrational frequencies of the entire molecule.^[1]

Caption: Molecular structure of **2,5-Difluoro-4-methoxybenzoic acid**.

The Carboxylic Acid Group

The carboxylic acid moiety gives rise to some of the most characteristic bands in an IR spectrum.^[2] In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers.^[3]

- O-H Stretch: This appears as a very broad and intense absorption band in the region of $3300\text{--}2500\text{ cm}^{-1}$. The broadness is a hallmark of the strong hydrogen bonding between two carboxylic acid molecules.

- **C=O Stretch (Carbonyl):** For aromatic carboxylic acids, the carbonyl stretching vibration is typically observed between 1710 and 1680 cm^{-1} .^[2] The exact position is sensitive to electronic effects. Electron-withdrawing groups, like fluorine, tend to increase the C=O bond order and shift this band to higher frequencies. Conversely, electron-donating groups, like the methoxy group, can lower the frequency through resonance. In **2,5-Difluoro-4-methoxybenzoic acid**, the net effect of these competing influences will determine the precise location of this peak.
- **C-O Stretch and O-H Bend:** These vibrations are coupled and give rise to two bands. The C-O stretching band is found between 1320 and 1210 cm^{-1} , while the in-plane O-H bending appears as a broad absorption near 920 cm^{-1} .^[2]

The Aromatic Ring and its Substituents

- **Aromatic C-H Stretch:** The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm^{-1} , usually in the 3100-3000 cm^{-1} range.^[4]
- **Aromatic C=C Stretch:** The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of bands, often of variable intensity, in the 1625-1450 cm^{-1} region.
- **C-F Stretches:** The carbon-fluorine bonds are strong and highly polar, leading to intense absorption bands. Aromatic C-F stretching vibrations typically occur in the 1250-1000 cm^{-1} region.^[5] The presence of two fluorine atoms will likely result in strong, distinct absorptions in this fingerprint region.
- **Methoxy Group Vibrations:** The methoxy group will exhibit a characteristic C-H stretch of the methyl group just below 3000 cm^{-1} (around 2950-2850 cm^{-1}).^[4] Additionally, the C-O-C asymmetric and symmetric stretching vibrations will produce strong bands, typically around 1250 cm^{-1} and 1040 cm^{-1} , respectively.

Detailed Spectral Analysis and Interpretation

Based on the principles outlined above, we can predict the key features of the FT-IR spectrum of **2,5-Difluoro-4-methoxybenzoic acid**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity	Comments
3300-2500	O-H stretch (carboxylic acid dimer)	Strong, very broad	The broadness is characteristic of strong hydrogen bonding.[3]
~3100-3000	Aromatic C-H stretch	Medium to weak	Appears on the shoulder of the broad O-H stretch.
~2950, ~2850	C-H stretch (methoxy group)	Medium	Characteristic of the methyl group in the methoxy substituent.
~1700-1680	C=O stretch (carbonyl)	Strong, sharp	The position is influenced by the competing electronic effects of the fluoro and methoxy groups. Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids.[2][6]
~1610, ~1580, ~1470	Aromatic C=C ring stretch	Medium to strong	Multiple bands are expected due to the substituted benzene ring.
~1430	In-plane O-H bend	Medium, broad	Often coupled with C-O stretching.
~1250	Asymmetric C-O-C stretch (methoxy) & C-F stretch	Strong	This region will likely have overlapping, intense bands from both the methoxy and fluoro groups.[5]

~1220	C-O stretch (carboxylic acid)	Strong	Coupled with O-H bending.
~1100-1000	C-F stretch & Symmetric C-O-C stretch (methoxy)	Strong	This is another region where strong, characteristic bands from the substituents are expected.
~920	Out-of-plane O-H bend	Medium, broad	A characteristic feature of carboxylic acid dimers. [2]
900-675	Aromatic C-H out-of-plane bend	Medium to strong	The specific pattern can give clues about the substitution on the ring.

Influence of Substituents on Key Vibrational Frequencies

The electronic properties of the fluoro and methoxy groups will cause predictable shifts in the vibrational frequencies of the parent benzoic acid molecule.

- **Carbonyl (C=O) Frequency:** Fluorine is a strongly electron-withdrawing group via the inductive effect, which tends to increase the C=O bond strength and shift its stretching frequency to a higher wavenumber. The methoxy group, while inductively withdrawing, is a strong resonance donor. This resonance effect increases electron density in the ring and can be relayed to the carbonyl group, weakening the C=O bond and lowering its frequency. The final position of the C=O band will be a balance of these opposing effects. Given the ortho and meta positions of the fluorine atoms relative to the carboxylic acid, their inductive effect is expected to be significant.
- **Aromatic Ring Vibrations:** The substitution pattern breaks the symmetry of the benzene ring, leading to more complex and numerous C=C stretching bands in the 1625-1450 cm^{-1} region compared to unsubstituted benzene.

Caption: A typical experimental workflow for FT-IR analysis using the KBr pellet method.

Experimental Protocol: KBr Pellet Method

For a solid sample like **2,5-Difluoro-4-methoxybenzoic acid**, the Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining a high-quality FT-IR spectrum.

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **2,5-Difluoro-4-methoxybenzoic acid** sample.
 - Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder. The KBr must be free of moisture, as water has strong IR absorption bands.
 - Combine the sample and KBr in an agate mortar.
- Mixing and Grinding:
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.
- Pellet Formation:
 - Transfer a portion of the powdered mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet is ideal as it minimizes light scattering.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing:
 - The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction and other necessary data processing steps as required.

Conclusion

The FT-IR spectrum of **2,5-Difluoro-4-methoxybenzoic acid** is predicted to be rich in information, with characteristic bands confirming the presence of the carboxylic acid, the aromatic ring, and the fluoro and methoxy substituents. The broad O-H stretch, the strong carbonyl absorption, and the intense C-F and C-O bands in the fingerprint region collectively provide a definitive signature for this molecule. A thorough analysis of these bands, informed by an understanding of substituent effects, allows for a confident structural confirmation. This guide provides a robust framework for interpreting the experimental spectrum and highlights the power of FT-IR spectroscopy in the characterization of complex organic molecules.

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